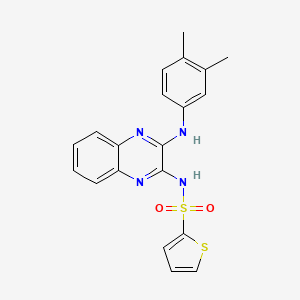

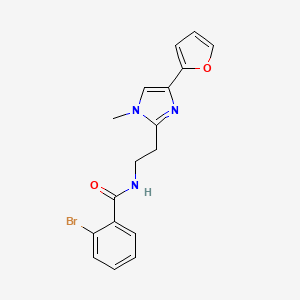

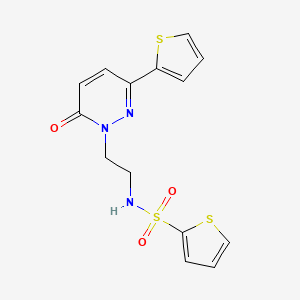

![molecular formula C22H26N4O2 B2917243 N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide CAS No. 921817-35-8](/img/structure/B2917243.png)

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .科学的研究の応用

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are known for their broad spectrum of pharmacological activities, including anticancer, anti-HIV, antifungal, and antibacterial properties. These compounds are common in many medicinal drugs due to their significant therapeutic potentials (JeelanBasha & Goudgaon, 2021). The structural diversity and substitution patterns of nitrogen heterocycles, including pyrimidines, make them a crucial component in the development of new pharmaceuticals, highlighting their importance in drug discovery and development (Vitaku, Smith, & Njardarson, 2014).

Synthesis and Applications of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives has been a subject of extensive research due to their relevance in medicinal chemistry. Various synthetic pathways have been employed to develop novel pyrimidine derivatives with potential pharmacological activities. These compounds exhibit a wide range of biological activities, making them attractive scaffolds for the discovery of newer drugs (N. JeelanBasha & N. Goudgaon, 2021).

Pyrimidine Derivatives as Anticancer Agents

Pyrimidine-based scaffolds have shown promising anticancer activities through various mechanisms, indicating their potential to interact with different enzymes, targets, or receptors. The anticancer potential of these compounds has been evidenced in numerous research articles and patent literature, showcasing the ongoing interest in pyrimidine derivatives as potential anticancer agents (Kaur et al., 2014).

Anti-inflammatory Properties of Pyrimidine Derivatives

Recent developments in the synthesis and study of anti-inflammatory effects of pyrimidine derivatives highlight their potential in treating inflammatory conditions. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators, suggesting their therapeutic potential in managing inflammation-related disorders (Rashid et al., 2021).

作用機序

Target of Action

Similar compounds, such as pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, have been shown to inhibit cyclin-dependent kinases (cdks) . CDKs play a crucial role in regulating the cell cycle, making them interesting targets for cancer chemotherapy .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against cdk1/cyclin b . This suggests that the compound might interact with its targets by inhibiting their activity, thereby disrupting the cell cycle and potentially exerting antiproliferative effects .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibitory activity against CDKs . By inhibiting CDKs, the compound could disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

It’s worth noting that similar compounds have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization .

Result of Action

Given its potential inhibitory activity against cdks , the compound could disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Action Environment

It’s worth noting that the introduction of different halogen atoms on the phenyl ring of similar compounds has been shown to cause different effects on their antitubercular activity . This suggests that structural modifications could potentially influence the compound’s action and efficacy .

特性

IUPAC Name |

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-4-7-16(8-5-2)21(27)25-17-10-12-18(13-11-17)26-15(3)24-20-19(22(26)28)9-6-14-23-20/h6,9-14,16H,4-5,7-8H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPXOXKHSIRPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

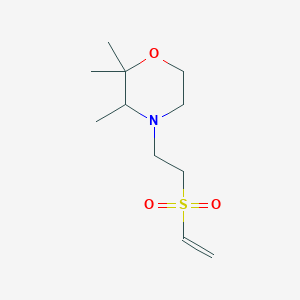

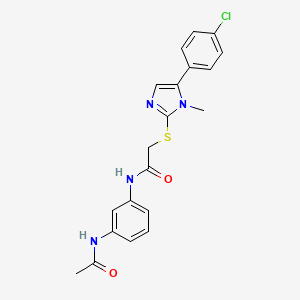

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2917160.png)

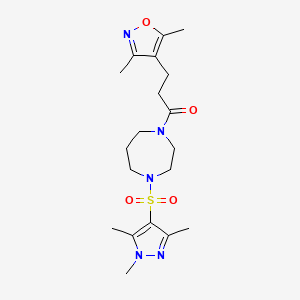

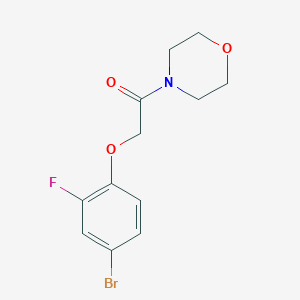

![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)

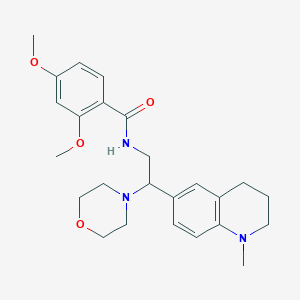

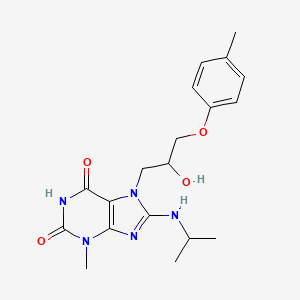

![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B2917167.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2917170.png)